2-(Difluorométhyl)-3-méthylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

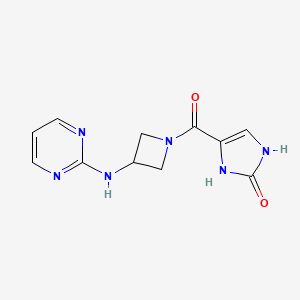

The synthesis of pyridine derivatives, including those similar to 2-(Difluoromethyl)-3-methylpyridine, involves various strategies. Techniques such as the palladium-catalyzed reaction of bromofluoropyridines with different amines have been developed to achieve specific substitutions on the pyridine ring. A notable method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation, to introduce the difluoromethyl group onto the pyridine nucleus (Scherbinina et al., 2017).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 2-(Difluoromethyl)-3-methylpyridine, has been extensively studied. Techniques such as X-ray diffraction analysis provide insights into the arrangement of atoms within the molecule and its electronic structure. Studies on similar compounds reveal that the positioning of substituents on the pyridine ring significantly affects the molecule's overall structure and stability (Hanif et al., 2020).

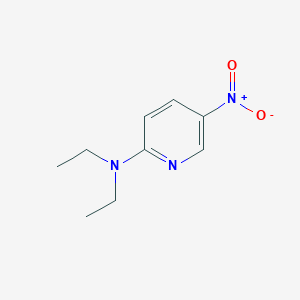

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Nucleophilic substitution reactions, for example, are common, allowing for the introduction or modification of functional groups on the pyridine ring. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the difluoromethyl group (Gao et al., 2018).

Physical Properties Analysis

The physical properties of 2-(Difluoromethyl)-3-methylpyridine, such as boiling point, melting point, and solubility, are crucial for its handling and application in research. While specific data for this compound might not be readily available, related pyridine derivatives have been studied to determine their thermal stability, solubility in various solvents, and crystalline structure. These properties are essential for predicting the behavior of these compounds under different conditions (Bryndal et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(Difluoromethyl)-3-methylpyridine include its acidity, basicity, and reactivity towards other chemical species. The presence of the difluoromethyl group affects the electron density on the pyridine ring, influencing its nucleophilic and electrophilic properties. Studies on similar compounds can shed light on how such substituents impact the chemical behavior of pyridine derivatives in various reactions and under different conditions (Abu-Youssef et al., 2010).

Applications De Recherche Scientifique

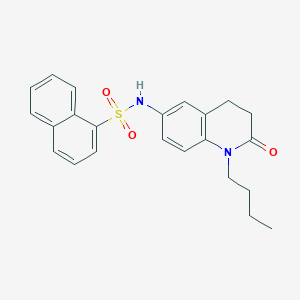

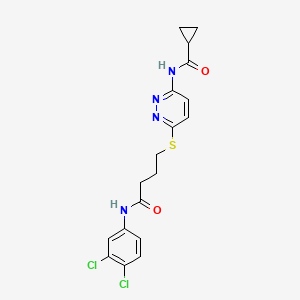

Chimie médicinale : Inhibition de la cyclooxygénase-2 (COX-2)

2-(Difluorométhyl)-3-méthylpyridine : les dérivés ont été étudiés comme inhibiteurs potentiels de la COX-2. Des simulations d'amarrage moléculaire et des calculs de théorie de la fonctionnelle de la densité (DFT) ont révélé leurs interactions de liaison avec le récepteur COX-2. En particulier, les composés 3a et 3f ont présenté les scores d'amarrage les plus élevés, indiquant une forte affinité envers la COX-2. La présence de liaisons hydrogène et d'interactions hydrophobes a contribué à la stabilité de leur liaison .

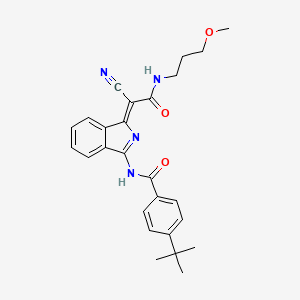

Amélioration de l'activité antivirale

Une synthèse rapide de la 3-difluorométhyl-quinoxalin-2-mercapto-acétyl-urée a démontré son potentiel pour améliorer considérablement l'activité antivirale .

Photocatalyse : Difluorométhylation régiosélective

La régiosélectivité des réactions de difluorométhylation impliquant des dérivés de coumarine est influencée par la stabilité des radicaux benzyliques formés comme intermédiaires .

Science des matériaux : Dérivés sur mesure

L'incorporation du groupe difluorométhyle améliore la lipophilie et la stabilité métabolique, ce qui en fait un élément précieux pour la conception de dérivés sur mesure en science des matériaux .

Activités biologiques : Propriétés anti-inflammatoires, antibactériennes et antifongiques

Bien que des recherches supplémentaires soient nécessaires, les dérivés de la This compound se sont révélés prometteurs dans diverses activités biologiques, notamment les propriétés anti-inflammatoires, antibactériennes, antifongiques et potentiellement anticancéreuses .

Orientations Futures

Propriétés

IUPAC Name |

2-(difluoromethyl)-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCSNDHXWMNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1805301-81-8 |

Source

|

| Record name | 2-(difluoromethyl)-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)